molecular formula C11H10ClN B3009982 4-Chloro-2,7-dimethylquinoline CAS No. 74949-20-5

4-Chloro-2,7-dimethylquinoline

Cat. No. B3009982
CAS RN: 74949-20-5
M. Wt: 191.66
InChI Key: HFLSHUULSRGNCF-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethylquinoline is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly as anticancer agents and antimalarial drugs. The chloro group in the 4-position of the quinoline ring is a reactive site that can undergo substitution reactions to introduce a variety of functional groups, which can lead to the development of compounds with diverse biological activities .

Synthesis Analysis

The synthesis of 4-chloro-2,7-dimethylquinoline derivatives can be achieved through various synthetic routes. One approach involves the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines to produce 4-aminoquinoline derivatives, which have shown cytotoxic effects on human breast tumor cell lines . Another method includes the conversion of 5,8-dimethyl-6-nitro-4-quinolone into 4-chloroquinoline, followed by the introduction of various substituents at the 4-position, demonstrating the versatility of 4-haloquinoline intermediates in quinoline synthesis . Additionally, the synthesis of 4-chloro-2,7,8-trimethylquinoline derivatives has been reported, where the structure of the synthesized compounds was confirmed by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of 4-chloro-2,7-dimethylquinoline derivatives has been characterized using techniques such as X-ray crystallography. For instance, the structure of a compound containing a 4-chloroquinoline moiety was determined, revealing the presence of a hydrogen atom possibly equally distributed over two N and O centers, involved in an intramolecular hydrogen bond . This highlights the importance of molecular structure analysis in understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of the 4-chloro group in quinoline derivatives allows for a variety of chemical transformations. For example, the chloro group can be substituted with amino alcohols to yield novel analogues of antimalarial drugs . The chloro group can also participate in reactions with amide solvents, leading to the formation of 4-amino-2-phenylquinoline derivatives, with the amination activity being influenced by the steric and electronic effects of the substituents on the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2,7-dimethylquinoline derivatives are influenced by the substituents attached to the quinoline ring. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their biological activity and potential therapeutic applications. For instance, the formation of base-paired hydrogen-bonded dimers in the solid state of a 4-amino-2-chloroquinazoline derivative indicates the potential for strong intermolecular interactions, which could impact its crystalline properties and solubility .

Scientific Research Applications

Synthesis and Evaluation in Cancer Research

  • Synthesis and Cytotoxicity Evaluation : A study synthesized a series of 4-aminoquinoline derivatives by reacting 4-chloro-7-substituted-quinolines with various amines, including the evaluation of their cytotoxic effects on human breast tumor cell lines. One derivative showed significant potency against specific cell lines, suggesting the potential of 4-aminoquinoline as a prototype molecule for anticancer agents (Zhang et al., 2007).

Exploration in Drug Synthesis and Biological Activity

  • Chloroquine-containing Compounds : Research on chloroquine (CQ) and its derivatives, including 4-aminoquinolines, highlighted their potential in managing various diseases beyond their antimalarial effects. The study discussed the chemical structures and potential therapeutic applications of these compounds, emphasizing the need for further exploration of 4-aminoquinolines in cancer therapy (Njaria et al., 2015).

Chemical Synthesis and Structural Analysis

  • Synthesis and Structure Analysis : A study focused on synthesizing a compound involving 4-chloro-2,7,8-trimethylquinoline and its structural determination through X-ray diffraction. The research provided insights into the energy and structural characteristics of the compound, contributing to the understanding of its chemical properties (Tkachev et al., 2017).

Antimicrobial Activity

  • Antibacterial Activity of Quinoline Derivatives : Another research synthesized 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives from 4-chloroquinoline and tested their activity against various bacterial strains. The study indicated the potential of these derivatives in developing new antimicrobial agents (Kayirere et al., 1998).

Safety And Hazards

The safety data sheet for 4-Chloro-2,7-dimethylquinoline suggests that it is for R&D use only and not for medicinal, household, or other uses . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

4-chloro-2,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLSHUULSRGNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=C2C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,7-dimethylquinoline

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